molecular formula C28H56O B14176990 2-Dodecyl-2-tetradecyloxirane CAS No. 922163-90-4

2-Dodecyl-2-tetradecyloxirane

Katalognummer: B14176990
CAS-Nummer: 922163-90-4
Molekulargewicht: 408.7 g/mol
InChI-Schlüssel: VRHIASSZFFGDKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Dodecyl-2-tetradecyloxirane is an organic compound with the molecular formula C28H56O It is a type of oxirane, which is a three-membered cyclic ether

Vorbereitungsmethoden

The synthesis of 2-Dodecyl-2-tetradecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-dodecyl-1-tetradecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. This method is advantageous due to its environmental friendliness and efficiency .

Analyse Chemischer Reaktionen

2-Dodecyl-2-tetradecyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated products using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with water in the presence of an acid catalyst can yield diols, while reaction with amines can produce amino alcohols .

Wissenschaftliche Forschungsanwendungen

2-Dodecyl-2-tetradecyloxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals. .

Wirkmechanismus

The mechanism of action of 2-Dodecyl-2-tetradecyloxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects. The compound can disrupt cellular processes by modifying key biomolecules, leading to cell death or inhibition of growth .

Vergleich Mit ähnlichen Verbindungen

2-Dodecyl-2-tetradecyloxirane can be compared with other similar oxirane compounds, such as:

Eigenschaften

CAS-Nummer

922163-90-4

Molekularformel

C28H56O

Molekulargewicht

408.7 g/mol

IUPAC-Name

2-dodecyl-2-tetradecyloxirane

InChI

InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29-28)25-23-21-19-17-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI-Schlüssel

VRHIASSZFFGDKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.